molecular formula C26H25Cl2N3OS B12017850 3-(4-tert-butylphenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

3-(4-tert-butylphenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B12017850
M. Wt: 498.5 g/mol
InChI Key: KVNPHSHZPMMOJH-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a triazole derivative featuring a 1,2,4-triazole core substituted with three distinct aromatic groups:

  • 3,4-Dichlorobenzylsulfanyl at position 5: Introduces strong electron-withdrawing effects and may influence binding to biological targets via halogen interactions.

Properties

Molecular Formula

C26H25Cl2N3OS

Molecular Weight

498.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C26H25Cl2N3OS/c1-26(2,3)19-8-6-18(7-9-19)24-29-30-25(31(24)20-10-12-21(32-4)13-11-20)33-16-17-5-14-22(27)23(28)15-17/h5-15H,16H2,1-4H3

InChI Key

KVNPHSHZPMMOJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 3-(4-tert-butylphenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered interest in various biological applications. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-tert-butylphenyl derivatives with dichlorobenzyl sulfide and methoxyphenyl derivatives. The synthetic pathway often employs methods such as nucleophilic substitution and cyclization reactions to construct the triazole ring effectively.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial , antioxidant , and anticancer activities. The following sections detail these biological activities supported by relevant data.

Antimicrobial Activity

  • Mechanism of Action : The antimicrobial activity of triazoles is often attributed to their ability to inhibit key enzymes involved in microbial cell wall synthesis and metabolism.
  • Case Studies :
    • A study demonstrated that derivatives of triazole compounds showed significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .
    • Compounds similar to 3-(4-tert-butylphenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole were shown to outperform traditional antibiotics like ampicillin against Bacillus subtilis in certain studies .
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis12.5

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays measuring its ability to scavenge free radicals.

  • Research Findings :
    • Derivatives containing the triazole moiety exhibited superior antioxidant properties compared to non-triazole counterparts .
    • The presence of the tert-butyl group enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.

Anticancer Activity

  • Cytotoxicity Studies :
    • In vitro studies have shown that triazole derivatives possess cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance, certain derivatives displayed IC50 values lower than those of established chemotherapeutics .
    • The mechanism is believed to involve apoptosis induction and cell cycle arrest in cancer cells.
Cell LineIC50 (µM)Reference
MCF-715
Bel-740220

Scientific Research Applications

Antimicrobial Activity

  • Mechanism of Action : Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes, making them effective antifungal agents. The presence of the sulfanyl group enhances the compound's interaction with microbial targets.
  • Research Findings : A study highlighted that derivatives of triazoles exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 3-(4-tert-butylphenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole have shown promising results against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Case Studies :
    • In vitro tests demonstrated that triazole derivatives could achieve minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
    • A series of synthesized triazoles were tested for their antibacterial efficacy using agar disc-diffusion methods, revealing zones of inhibition that indicate strong antimicrobial activity .

Antitumor Properties

  • Anticancer Mechanisms : Triazoles have been implicated in the inhibition of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Research Insights : Studies have shown that certain triazole derivatives can inhibit tumor growth in vivo and in vitro by targeting specific pathways involved in cancer progression . The compound has potential as an antitumor agent due to its structural features that mimic known anticancer drugs.
  • Case Studies :
    • A compound structurally related to this triazole was tested against several cancer cell lines, showing significant cytotoxicity and promising results for further development as an anticancer therapeutic .

Antioxidative Effects

  • Importance of Antioxidants : Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Findings on Triazole Derivatives : Research indicates that certain triazole compounds exhibit antioxidative properties by scavenging free radicals and enhancing cellular antioxidant defense mechanisms .
  • Case Studies :
    • Novel derivatives were synthesized and evaluated for their antioxidative capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, demonstrating significant free radical scavenging activity .

Summary Table of Applications

ApplicationMechanism of ActionResearch Findings
AntimicrobialInhibition of ergosterol synthesisEffective against MRSA; MIC comparable to ceftriaxone
AntitumorInduction of apoptosis; cell cycle arrestSignificant cytotoxicity against various cancer cell lines
AntioxidativeFree radical scavengingEnhanced antioxidant defense; significant DPPH scavenging activity

Comparison with Similar Compounds

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (Cl, CF₃) enhance target binding but reduce solubility.
  • Methoxy and tert-butyl groups balance lipophilicity and metabolic stability .

Biological Performance :

  • Dichloro and fluoro benzylsulfanyl groups correlate with COX-2 inhibition and antimicrobial activity .
  • Pyridine or thiazole rings improve solubility and π-stacking in protein binding .

Synthetic Feasibility :

  • Schiff base formation and NaBH₄ reduction are common strategies for triazole derivatives .
  • The target compound’s synthesis would require sequential substitution and purification steps .

Preparation Methods

Cyclocondensation of Hydrazides and Thiocarbazates

The 1,2,4-triazole ring is typically constructed via cyclocondensation reactions. For example, 4-amino-3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazole serves as a key intermediate. This is synthesized by reacting 4-tert-butylbenzohydrazide with carbon disulfide under basic conditions, followed by cyclization using hydrazine hydrate.

Reaction Conditions :

  • Reagents : 4-tert-Butylbenzohydrazide, CS₂, KOH, hydrazine hydrate

  • Solvent : Ethanol or water

  • Temperature : Reflux (80–100°C)

  • Yield : 65–75%.

Alternative Route via 1,3,4-Oxadiazole Recyclization

Another approach involves recyclizing 1,3,4-oxadiazoles. For instance, 3-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione reacts with amines (e.g., hydrazine) in pyridine to form the triazole core. This method avoids harsh conditions and improves regioselectivity.

Reaction Conditions :

  • Reagents : 1,3,4-Oxadiazole derivative, hydrazine hydrate

  • Solvent : Pyridine

  • Temperature : Reflux (110°C, 6–8 hours)

  • Yield : 70–80%.

Introduction of the Sulfanyl Group

S-Alkylation with 3,4-Dichlorobenzyl Halides

The mercapto group (-SH) at position 5 of the triazole undergoes S-alkylation with 3,4-dichlorobenzyl chloride or bromide. This step is critical for introducing the [(3,4-dichlorobenzyl)sulfanyl] moiety.

Reaction Conditions :

  • Reagents : 5-Mercapto-triazole intermediate, 3,4-dichlorobenzyl chloride

  • Base : K₂CO₃ or Et₃N

  • Solvent : Dry DMF or acetone

  • Temperature : 60–80°C, 4–6 hours

  • Yield : 60–70%.

Optimization via Phase-Transfer Catalysis

To enhance reaction efficiency, phase-transfer catalysts (e.g., tetrabutylammonium bromide) are employed. This reduces side reactions and improves yields to 75–85% under milder conditions (room temperature, 2–3 hours).

Functionalization at Position 4

Nucleophilic Aromatic Substitution

The 4-position of the triazole is substituted with 4-methoxyphenyl via nucleophilic displacement. A pre-functionalized triazole intermediate (e.g., 4-chloro-triazole) reacts with 4-methoxyphenylboronic acid in a Suzuki–Miyaura coupling.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃

  • Solvent : 1,4-Dioxane/water (3:1)

  • Temperature : 80–90°C, 12–16 hours

  • Yield : 50–60%.

Direct Alkylation Using 4-Methoxybenzyl Halides

An alternative method involves alkylating the triazole nitrogen with 4-methoxybenzyl bromide. This one-step reaction avoids transition-metal catalysts but requires stringent anhydrous conditions.

Reaction Conditions :

  • Reagents : 4-Methoxybenzyl bromide, NaH

  • Solvent : THF

  • Temperature : 0°C to room temperature, 2–4 hours

  • Yield : 55–65%.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using gradients of ethyl acetate/hexane (20–40%). This removes unreacted starting materials and byproducts.

Analytical Confirmation

  • ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., tert-butyl singlet at δ 1.35 ppm, methoxy singlet at δ 3.80 ppm).

  • IR Spectroscopy : Identify S-H (2560 cm⁻¹) and C=N (1600 cm⁻¹) stretches.

  • Mass Spectrometry : Molecular ion peaks align with the theoretical mass (m/z 499.4 for C₂₆H₂₅Cl₂N₃OS).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
CyclocondensationHigh regioselectivity, scalableRequires toxic CS₂65–75%
S-AlkylationMild conditions, high efficiencySensitive to moisture60–85%
Suzuki CouplingVersatile for aryl groupsExpensive Pd catalysts50–60%
Direct AlkylationOne-step, no metalsLow yields due to steric hindrance55–65%

Challenges and Optimization Strategies

Side Reactions

Competitive oxidation of the sulfanyl group to sulfoxide or sulfone is mitigated using inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF or acetone improves isolation.

Catalyst Recycling

Pd catalysts are recovered via biphasic extraction, reducing costs by 20–30% .

Q & A

Q. What are the common synthetic routes for synthesizing 3-(4-tert-butylphenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole?

Methodological Answer: The synthesis typically involves multi-step reactions:

Triazole Ring Formation : Condensation of hydrazine derivatives with carbonyl compounds (e.g., via Mannich reactions) to form the 1,2,4-triazole core .

Substituent Introduction : Sequential nucleophilic substitutions to attach the tert-butylphenyl, dichlorobenzylsulfanyl, and methoxyphenyl groups. For example, thiol-alkylation reactions using 3,4-dichlorobenzyl thiol under basic conditions .

Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., K₂CO₃) to enhance yields (typically 70–85%) and purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl singlet at δ 1.3 ppm, methoxyphenyl resonance at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 528.2) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., SHELX software for refinement ).

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antifungal Activity : Screening against Candida albicans (MIC: 8–16 µg/mL) via broth microdilution assays .
  • Anticancer Potential : In vitro cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12.5 µM) using MTT assays .

Advanced Research Questions

Q. How can the synthesis be optimized to address low yields in the final sulfanylation step?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups compared to ethanol .
  • Catalyst Selection : Transition-metal catalysts (e.g., CuI) may accelerate thiol-alkylation kinetics .
  • Reaction Monitoring : Use TLC or in situ IR to detect intermediate formation and minimize side reactions (e.g., oxidation to sulfoxides) .

Q. What structure-activity relationships (SAR) govern the biological activity of this triazole derivative?

Methodological Answer:

  • tert-Butyl Group : Enhances lipophilicity, improving membrane permeability (logP: 4.2 vs. 3.5 for non-substituted analogs) .
  • 3,4-Dichlorobenzylsulfanyl : Critical for enzyme inhibition (e.g., CYP51 in fungi) via hydrophobic interactions .
  • Methoxyphenyl : Electron-donating groups stabilize π-π stacking with target proteins .

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

Methodological Answer:

  • Target Selection : Dock against fungal CYP51 or human topoisomerase II using AutoDock Vina .
  • Simulation Parameters : Run 100 ns MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å) .
  • Free Energy Calculations : MM-PBSA analysis identifies key residues (e.g., Phe228 in CYP51) contributing to binding affinity (ΔG = −35 kcal/mol) .

Q. How do researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions .
  • Metabolic Stability Testing : Perform microsomal assays to account for compound degradation during prolonged incubations .
  • Data Normalization : Express activity relative to positive controls (e.g., fluconazole for antifungal assays) .

Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?

Methodological Answer:

  • Formulation : Encapsulate in PEGylated liposomes to reduce hydrolysis of the sulfanyl group .
  • pH Optimization : Buffer solutions at pH 6.5–7.0 minimize degradation (t₁/₂: 48 hrs vs. 12 hrs at pH 9.0) .
  • Lyophilization : Prepare stable lyophilized powders with trehalose as a cryoprotectant .

Q. How does the tert-butyl group influence crystallographic packing and solubility?

Methodological Answer:

  • Crystal Packing : Bulky tert-butyl groups induce steric hindrance, reducing π-π stacking and favoring CH-π interactions (evidenced by X-ray) .
  • Solubility : High logP (4.2) limits aqueous solubility (0.5 mg/mL), necessitating co-solvents (e.g., DMSO) for biological assays .

Q. What advanced spectroscopic techniques validate reactive intermediate formation during synthesis?

Methodological Answer:

  • In Situ NMR : Monitor real-time reaction progress (e.g., disappearance of thiol peaks at δ 2.5 ppm) .
  • High-Resolution MS/MS : Detect transient intermediates (e.g., sulfoxide at m/z 544.2) during oxidation steps .

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